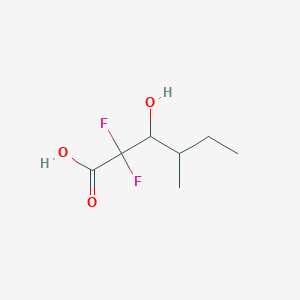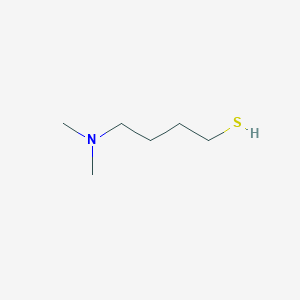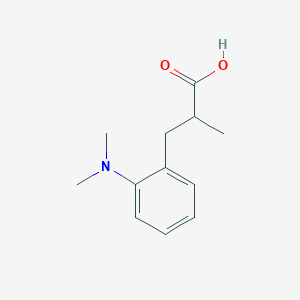
3-(2-(Dimethylamino)phenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Dimethylamino)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)phenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the polylithiation of 2-methylbenzoic acid phenylhydrazide with excess lithium diisopropylamide, followed by condensation with methyl 4-dimethylaminobenzoate. The resulting intermediate is then acid-cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-(Dimethylamino)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
3-(2-(Dimethylamino)phenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-(Dimethylamino)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
Dimethylaminopropylamine: A related compound with similar structural features but different functional groups.
Dimethylaniline: Another compound with a dimethylamino group attached to an aromatic ring.
Phenylpropanoic acid: A structurally similar compound lacking the dimethylamino group.
Uniqueness
3-(2-(Dimethylamino)phenyl)-2-methylpropanoic acid is unique due to the presence of both the dimethylamino group and the propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
3-[2-(dimethylamino)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)8-10-6-4-5-7-11(10)13(2)3/h4-7,9H,8H2,1-3H3,(H,14,15) |
InChIキー |
PVUMKBQHQWPEGU-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1N(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)


![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
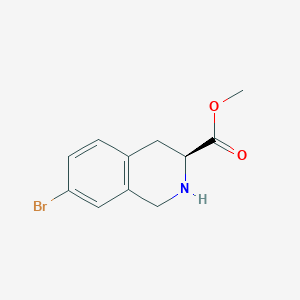
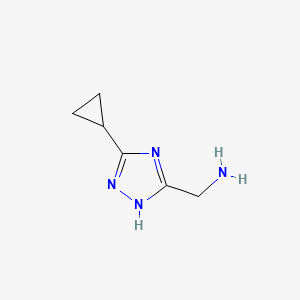

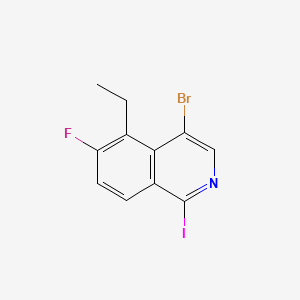

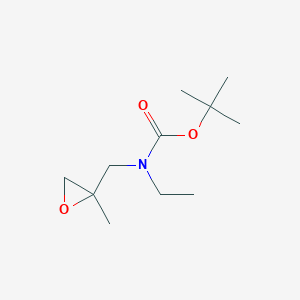
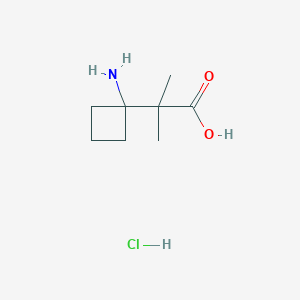
![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
